3-(2,4-dichlorophenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Description
This compound features a thiazolo[3,4-a]quinazolinone core substituted with a 2,4-dichlorophenyl group at position 3 and a 2-(2-methylpiperidin-1-yl)-2-oxoethyl moiety at position 2.
Properties
CAS No. |
951563-78-3 |
|---|---|
Molecular Formula |
C24H21Cl2N3O2S2 |
Molecular Weight |
518.47 |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C24H21Cl2N3O2S2/c1-14-6-4-5-11-27(14)20(30)13-28-22-21(16-10-9-15(25)12-18(16)26)33-24(32)29(22)19-8-3-2-7-17(19)23(28)31/h2-3,7-10,12,14H,4-6,11,13H2,1H3 |
SMILES |
CC1CCCCN1C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=C(C=C(C=C5)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2,4-dichlorophenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a member of the thiazoloquinazoline family, which has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and its pharmacological profile.
- Molecular Formula : C17H19Cl2N3OS
- Molecular Weight : 388.32 g/mol
- CAS Number : Not available
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The presence of the thiazole and quinazoline moieties contributes to its ability to inhibit bacterial growth. The dichlorophenyl group enhances lipophilicity, aiding in membrane penetration.
- Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interference with DNA synthesis and repair mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazoloquinazoline compounds exhibit varying degrees of antimicrobial activity. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus cereus | 16 µg/mL |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colon cancer) | 15.5 |
| MCF7 (breast cancer) | 20.3 |
| HUH7 (liver cancer) | 10.1 |
These findings indicate a significant potency, especially against liver carcinoma cells, where the IC50 value is lower than that of standard chemotherapeutic agents like 5-Fluorouracil.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazoloquinazoline derivatives, including the compound . Results indicated that it was particularly effective against Bacillus species compared to other tested pathogens, supporting its potential use in treating infections caused by resistant strains .
- Cytotoxicity Assessment : In a comparative analysis involving multiple cancer cell lines, the compound demonstrated superior cytotoxicity against HUH7 cells with an IC50 value significantly lower than many existing treatments. This suggests potential as a lead compound for further development in anticancer therapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Heterocycle Variations: The target compound’s thiazolo[3,4-a]quinazolinone core is distinct from the imidazo[1,5-a]quinazolinone in and the pyrimidinone in . The thiazoloquinazolinone system may enhance π-π stacking interactions compared to simpler quinazolinones.
Substituent Effects: The 2,4-dichlorophenyl group in the target compound vs. 4-chlorophenyl in introduces greater steric bulk and lipophilicity, which could influence membrane permeability. The 2-methylpiperidinyl-oxoethyl side chain (target) vs. 4-methoxyphenyl-piperazine () or ethylquinazolinone () alters hydrogen-bonding capacity and solubility. Piperazine derivatives often enhance CNS penetration, whereas methylpiperidine may reduce metabolic degradation .
Synthetic Accessibility :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the thiazolo[3,4-a]quinazolinone core of this compound?
- Methodological Answer: The thiazoloquinazolinone scaffold can be synthesized via cyclocondensation reactions. For example, isatoic anhydride (a precursor for quinazolinones) can react with aldehydes and thioamides under acidic conditions (e.g., p-toluenesulfonic acid) to form dihydroquinazolinone intermediates, followed by oxidation or sulfurization to introduce the thioxo group . The 2-methylpiperidin-1-yl moiety may be introduced via alkylation or acylation of a secondary amine intermediate .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%).
- Spectroscopy: Confirm the structure via - and -NMR, focusing on characteristic signals (e.g., thioxo group at ~160-170 ppm in -NMR, dichlorophenyl aromatic protons at 7.2-7.8 ppm) .
- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and binding interactions of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Optimize the geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges, which correlate with reactivity and solubility .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes like dihydrofolate reductase). Focus on the dichlorophenyl group’s hydrophobic interactions and the thioxo moiety’s hydrogen-bonding potential .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar thiazoloquinazolinones?
- Methodological Answer:
- Comparative SAR Studies: Systematically modify substituents (e.g., replacing 2-methylpiperidin-1-yl with morpholine) and test against standardized assays (e.g., MIC for antimicrobial activity) to isolate the impact of specific groups .
- Assay Validation: Ensure consistency in experimental conditions (e.g., cell line viability, solvent controls) to minimize variability. Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
Q. What experimental designs are optimal for evaluating the environmental stability of this compound?
- Methodological Answer:
- Hydrolytic Stability: Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. The dichlorophenyl group may confer resistance to acidic hydrolysis .
- Photodegradation: Expose to UV light (λ = 254 nm) in a photoreactor and analyze degradation products. The thioxo group may sensitize the molecule to light-induced radical formation .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound vary across studies?
- Methodological Answer: Variations in solvent (DMSO-d vs. CDCl), temperature, or impurities (e.g., residual starting materials) can shift proton signals. For example, the thioxo group’s proton may appear as a singlet in DMSO-d but split in CDCl due to solvent polarity effects . Always report experimental conditions and use --HSQC for unambiguous assignments.
Methodological Optimization
Q. How can reaction yields be improved for the introduction of the 2-(2-methylpiperidin-1-yl)-2-oxoethyl side chain?
- Methodological Answer:
- Catalysis: Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst during acylation reactions to enhance reactivity of the piperidine nitrogen .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while microwave-assisted synthesis can reduce reaction time and byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
